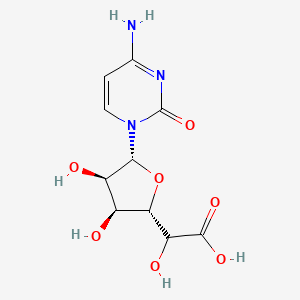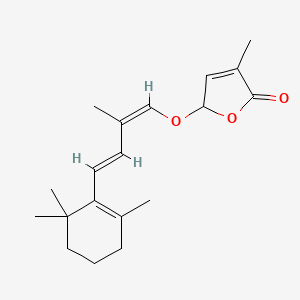
Cytidine-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-carboxylic acid is a derivative of cytidine, a nucleoside that plays a crucial role in biological systems Cytidine is a component of RNA and DNA and is involved in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidine-5’-carboxylic acid can be achieved through the oxidation of the primary alcohol group at the 5’ position of cytidine. One of the methods involves the use of Dess-Martin periodinane (DMP) as an oxidizing agent. This reagent is typically used for the oxidation of alcohols to aldehydes, but in this case, it further oxidizes the primary alcohol to a carboxylic acid . The reaction conditions involve the protection of secondary alcohols at the 2’ and 3’ positions of ribose to prevent their oxidation. This is achieved by introducing tert-butyldimethylsilyl (TBS) groups at the primary 5’-O-position, followed by protection of the diol and subsequent selective hydrolysis of the TBS group .
Industrial Production Methods
While specific industrial production methods for cytidine-5’-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is commonly used for the oxidation of primary alcohols to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: The major product is cytidine-5’-carboxylic acid.
Reduction: The major products can be cytidine-5’-alcohol or cytidine-5’-aldehyde, depending on the reducing agent used.
Substitution: The major products include esters, amides, and other derivatives of cytidine-5’-carboxylic acid.
Applications De Recherche Scientifique
Cytidine-5’-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of cytidine-5’-carboxylic acid involves its interaction with various enzymes and molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. For example, it can be phosphorylated by uridine-cytidine kinase to form cytidine monophosphate . This phosphorylation is crucial for its incorporation into RNA and DNA, where it can affect gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound, which is a nucleoside involved in RNA and DNA synthesis.
Cytidine-5’-monophosphate: A phosphorylated form of cytidine that plays a role in nucleotide metabolism.
Cytidine-5’-carboxamide:
Uniqueness
Cytidine-5’-carboxylic acid is unique due to its carboxylic acid group at the 5’ position, which allows it to undergo specific chemical reactions that are not possible with other cytidine derivatives. This makes it a valuable compound for the synthesis of novel nucleoside analogues and for studying enzyme-substrate interactions .
Propriétés
Formule moléculaire |
C10H13N3O7 |
|---|---|
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-5(15)4(14)7(20-8)6(16)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5+,6?,7-,8+/m0/s1 |
Clé InChI |
QINDKUMFRLEJDU-ZHVANOIBSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C(C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)



![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
